molecular formula C11H11ClO3 B7944375 Ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate

Ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate

Cat. No. B7944375
M. Wt: 226.65 g/mol
InChI Key: LUVILPNBVOTAFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate is a useful research compound. Its molecular formula is C11H11ClO3 and its molecular weight is 226.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pharmacological Properties

    Ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate, a related compound, was used to create derivatives including ethyl 3-methylbenzo[b]thiophen-2-carboxylate, with preliminary pharmacological studies included (Chapman et al., 1971).

  • Photolysis Studies

    Research on Ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate, a compound similar to Ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate, revealed that it undergoes photolysis at 300 nm, leading to the formation of carbene, which is captured efficiently by various agents (Ang & Prager, 1993); (Ang et al., 1995).

  • Pesticide Synthesis

    Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, an important intermediate in the synthesis of the pesticide chlorantraniliprole, was synthesized in a study, showcasing its importance in agricultural chemistry (Ju, 2014).

  • Lipid Modulation

    A study explored the biological properties of cyclic analogs of clofibrate, including ethyl esters of 1,4-benzodioxane-2-carboxylic acid and 5-chloro-2,3-dihydrobenzofuran-2-carboxylic acid, in a hyperlipemic rat model. This research is significant for understanding lipid modulation in biological systems (Newman et al., 1973).

  • Chemical Synthesis and Transformations

    Several studies have focused on the synthesis and transformations of Ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate-related compounds, showing their versatility in chemical synthesis (Silveira & Coelho, 2005); (Yuanbiao et al., 2016).

properties

IUPAC Name

ethyl 5-chloro-2,3-dihydro-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-2-14-11(13)10-6-7-5-8(12)3-4-9(7)15-10/h3-5,10H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVILPNBVOTAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=C(O1)C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate
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Ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate
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Ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate
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Ethyl 5-chloro-2,3-dihydrobenzofuran-2-carboxylate

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